Benzylidene-bis(triphenylphosphine)ruthenium dichloride

説明

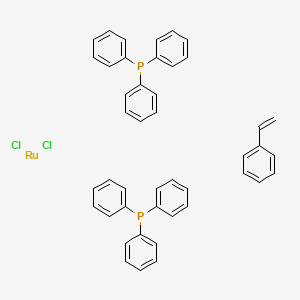

Benzylidene-bis(triphenylphosphine)ruthenium dichloride is a ruthenium-based coordination complex featuring two triphenylphosphine (PPh₃) ligands, a benzylidene carbene ligand, and two chloride counterions. This compound belongs to the family of Grubbs-type catalysts but differs from the first-generation Grubbs catalyst, which contains tricyclohexylphosphine (PCy₃) ligands instead of PPh₃. The substitution of PCy₃ with PPh₃ alters the steric and electronic properties of the complex, influencing its catalytic activity and selectivity in organic transformations such as olefin metathesis, hydrogenation, and atom-transfer radical polymerization (ATRP) .

特性

CAS番号 |

172222-30-9 |

|---|---|

分子式 |

C44H38Cl2P2Ru |

分子量 |

800.7 g/mol |

IUPAC名 |

dichlororuthenium;styrene;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |

InChIキー |

QEKVQYCTJHJBOF-UHFFFAOYSA-L |

SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

正規SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |

製品の起源 |

United States |

準備方法

General Synthetic Approach

The preparation of benzylidene-bis(triphenylphosphine)ruthenium dichloride typically starts from a ruthenium precursor such as dichlorotris(triphenylphosphine)ruthenium(II). The key step involves the formation of the benzylidene ligand by reaction with a diazo compound (e.g., phenyldiazomethane) under controlled low-temperature conditions, followed by ligand exchange and purification steps.

Detailed Preparation Procedure

A representative preparation method is as follows:

- Starting Material: Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl2(PPh3)3)

- Key Reagent: Phenyldiazomethane (PhCHN2), typically prepared freshly and handled under inert atmosphere.

- Solvents: Dichloromethane (DCM), pentane, methanol, acetone.

- Atmosphere: Nitrogen or argon to exclude oxygen and moisture.

- Temperature Control: Reaction performed at low temperatures (-78°C to -70°C) to control reactivity and avoid side reactions.

- Inert Atmosphere Setup: A solution of dichlorotris(triphenylphosphine)ruthenium is placed in a flask under nitrogen to replace air.

- Solvent Addition: Dichloromethane is added and subjected to freeze-pump-thaw cycles to remove dissolved gases.

- Addition of Phenyldiazomethane: A pentane solution of phenyldiazomethane (~98.5 mg/mL) is added dropwise at -78°C with stirring.

- Reaction Time: The mixture is stirred at -70°C for 10 minutes to allow formation of the benzylidene intermediate.

- Phosphine Addition: A dichloromethane solution of triphenylphosphine (or tricyclohexylphosphine in related syntheses) is added at -50°C and the reaction mixture is warmed to 25°C and stirred for 30 minutes.

- Workup: The reaction mixture is filtered to remove insolubles, concentrated, and precipitated by addition of cold methanol.

- Purification: The precipitate is washed multiple times with methanol and acetone to remove impurities.

- Drying: The product is vacuum-dried to yield this compound as a solid.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting material amount | 4.0 g dichlorotris(triphenylphosphine)ruthenium |

| Solvent volume | 40 mL dichloromethane + 10 mL pentane solution of phenyldiazomethane |

| Temperature | -78°C to -50°C during addition; 25°C for final stirring |

| Reaction time | 10 min at -70°C; 30 min at 25°C |

| Precipitation solvent | Methanol (cold, freeze-thawed) |

| Washing solvents | Methanol (3x), acetone (2x) |

| Final drying | Vacuum drying for 3 hours |

| Isolated yield | Approximately 2.1 g (yield depends on scale and conditions) |

Mechanistic Insights

- The reaction of the ruthenium precursor with phenyldiazomethane generates a ruthenium carbene intermediate with the benzylidene ligand.

- Triphenylphosphine ligands stabilize the ruthenium center and influence the geometry and reactivity of the complex.

- Low temperatures are critical to control the reactivity of the diazo compound and to avoid decomposition or side reactions.

- The precipitation and washing steps help remove unreacted ligands, phosphine oxides, and other impurities.

Alternative Synthetic Routes and Variations

- One-Pot Synthesis: Some literature reports one-pot syntheses combining RuCl2(PPh3)3, phenyldiazomethane, and triphenylphosphine in a single reaction vessel, allowing direct formation of the benzylidene complex with high efficiency.

- Ligand Variations: Substitution of triphenylphosphine with other phosphines such as tricyclohexylphosphine can yield analogous complexes with different catalytic properties.

- Catalyst Modification: Post-synthetic modifications can be performed to tailor the catalyst for specific metathesis reactions.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The synthesized this compound shows characteristic spectroscopic signatures, including $$^{31}P$$ NMR confirming the coordination environment of phosphine ligands.

- X-ray crystallography studies reveal a distorted square pyramidal geometry around ruthenium with the benzylidene ligand in the equatorial plane.

- The complex exhibits high catalytic activity in olefin metathesis reactions such as ring-closing metathesis (RCM) and cross-metathesis (CM).

- Purity and crystallinity are enhanced by careful precipitation and washing with methanol and acetone, as well as vacuum drying.

化学反応の分析

Types of Reactions

Benzylidene-bis(triphenylphosphine)ruthenium dichloride primarily undergoes metathesis reactions, including:

Ring-Opening Metathesis Polymerization (ROMP): This reaction involves the opening of cyclic olefins to form polymers.

Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from dienes.

Cross Metathesis (CM): This reaction involves the exchange of alkylidene groups between olefins.

Common Reagents and Conditions

Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere. The temperature and reaction time vary depending on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include polymers, cyclic compounds, and cross-coupled olefins. These products have significant applications in materials science, pharmaceuticals, and fine chemicals .

科学的研究の応用

Key Applications

-

Olefin Metathesis :

- Ring-Closing Metathesis (RCM) : This reaction forms cyclic compounds from linear olefins, which is vital in synthesizing complex natural products and pharmaceuticals.

- Cross Metathesis (CM) : This involves the exchange of alkyl groups between two different olefins, allowing for the formation of new carbon-carbon bonds.

- Ring-Opening Metathesis Polymerization (ROMP) : Used for polymerizing strained cyclic olefins into polymers with unique properties.

- Synthesis of Cyclic Olefin Copolymers :

- Functional Group Transformations :

- Total Synthesis of Natural Products :

Data Tables

Case Studies

-

Synthesis of a Natural Product :

A study demonstrated the use of this compound in the total synthesis of a complex alkaloid. The catalyst facilitated several key metathesis steps that were critical for constructing the target molecule efficiently. -

Polymerization Studies :

Research highlighted the effectiveness of this catalyst in ROMP, showcasing its ability to polymerize strained cyclic olefins into high-performance materials suitable for use in advanced technological applications. -

Functional Group Interconversion :

A comprehensive review illustrated how this compound could be utilized to convert alcohols into ketones through allylic oxidation, demonstrating its utility beyond traditional metathesis reactions.

作用機序

The mechanism of action of Benzylidene-bis(triphenylphosphine)ruthenium dichloride involves the coordination of the ruthenium center with the olefin substrate. This coordination activates the olefin, facilitating the metathesis reaction. The ruthenium center undergoes a series of oxidative and reductive steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of new carbon-carbon bonds .

類似化合物との比較

Comparison with Similar Ruthenium Complexes

Structural and Ligand-Based Differences

Table 1: Structural Comparison of Key Ruthenium Complexes

Key Observations :

Catalytic Performance in Hydrogenation Reactions

Table 2: Hydrogenation of Butyl Sorbate with Ruthenium Catalysts

Insights :

- The title compound exhibits higher selectivity for mono-unsaturated products compared to tris(triphenylphosphine)ruthenium(II) dichloride, likely due to the stabilizing effect of the benzylidene ligand on reaction intermediates .

- Tris(triphenylphosphine)ruthenium(II) dichloride shows superior reaction rates in methanol, attributed to improved solubility and ligand-substrate interactions .

生物活性

Benzylidene-bis(triphenylphosphine)ruthenium dichloride (often referred to as Ru-BTPP) is a notable organometallic compound with significant implications in both catalysis and biological activity. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by a ruthenium center coordinated to two triphenylphosphine ligands and a benzylidene group. Its chemical formula is , and it typically appears as a bright purple solid, soluble in organic solvents like chloroform and dichloromethane.

Mechanisms of Biological Activity

Research indicates that ruthenium complexes, including Ru-BTPP, exhibit various biological activities, particularly in cancer treatment. The mechanisms through which these compounds exert their effects include:

- DNA Intercalation : Ru-BTPP can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a process that involves programmed cell death .

- Inhibition of Topoisomerases : Ru-BTPP exhibits inhibitory effects on topoisomerase I, an enzyme essential for DNA replication and transcription .

Case Studies and Research Findings

Several studies have demonstrated the anticancer potential of Ru-BTPP and related ruthenium complexes:

-

Cytotoxicity Against Cancer Cell Lines :

Cell Line IC50 (µM) Ovarian (A2780) 0.67 Colon (SW480) 0.64 Lung (A549) 3.1 Prostate (LNCaP) 2.3 - Mechanistic Insights :

- Comparative Studies :

Clinical Implications

Given its promising biological activity, Ru-BTPP is being explored for clinical applications:

- Targeted Therapy : The ability of Ru-BTPP to selectively target cancer cells while sparing normal cells positions it as a candidate for targeted cancer therapies.

- Combination Treatments : Studies suggest that combining Ru-BTPP with traditional chemotherapeutics may enhance overall efficacy while reducing side effects associated with chemotherapy .

Q & A

Q. What are the optimized synthetic routes for large-scale preparation of benzylidene-bis(triphenylphosphine)ruthenium dichloride?

Methodological Answer: The compound can be synthesized using hydrated ruthenium trichloride (RuCl₃·xH₂O) and triphenylphosphine (PPh₃) under argon in methanol. Key parameters include:

- Molar ratio : A 1:3 molar ratio of RuCl₃ to PPh₃ ensures complete coordination of the phosphine ligands.

- Reaction time : 24–48 hours under reflux to achieve high yields (>80%).

- Characterization : Elemental analysis, ³¹P NMR (to confirm ligand coordination), and FT-IR (to identify Ru–Cl and Ru–P bonds) are critical for structural validation .

Q. What characterization techniques are essential for confirming the structure of this complex?

Methodological Answer:

- ³¹P NMR Spectroscopy : Reveals the coordination environment; a single peak near δ 50–60 ppm indicates equivalent triphenylphosphine ligands.

- FT-IR Spectroscopy : Peaks at 500–550 cm⁻¹ (Ru–Cl stretching) and 1,100–1,200 cm⁻¹ (Ru–P vibrations).

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, Cl, P, Ru percentages).

- X-ray Crystallography (if available): Resolves the octahedral geometry around the Ru center .

Advanced Research Questions

Q. How does this compound mediate microwave-assisted stereoselective lactam synthesis?

Methodological Answer: The catalyst enables atom-transfer radical cyclization (ATRC) under microwave irradiation, forming β-, γ-, and δ-lactams with high stereoselectivity. Key factors include:

- Substrate design : N-substituted allyl trichloroacetamides cyclize via Ru-mediated C(sp³)–C(sp³) bond formation.

- Reaction conditions : 80–120°C, 10–30 minutes, with microwave activation enhancing reaction rates.

- Selectivity : Steric and electronic effects of substituents on the amide group dictate regioselectivity (e.g., indole and morpholine frameworks form γ-lactams preferentially) .

Q. Table 1: Catalytic Performance in Lactam Synthesis

| Substrate Type | Product | Yield (%) | Reaction Time (min) | Selectivity (Z/E) |

|---|---|---|---|---|

| N-Allyl trichloroacetamide | β-lactam | 85 | 15 | >95:5 |

| N-Substituted allyl carbamate | γ-lactam | 78 | 20 | 90:10 |

| Cyclic allylamine | δ-lactam | 92 | 10 | 85:15 |

Q. How do ligand modifications influence meta vs. ortho selectivity in C–H benzylation reactions?

Methodological Answer: The choice of Ru precursor and ancillary ligands dictates regioselectivity in aromatic C–H activation:

- Ortho selectivity : Using this compound with electron-rich phosphines favors coordination-directed activation at the ortho position.

- Meta selectivity : Switching to RuCl₃ with chiral binaphthyl phosphate ligands (e.g., BNDHP) and ferrocene as an additive redirects activation to the meta position via steric and electronic modulation of the transition state .

Q. Mechanistic Insight :

- Ortho pathway : Ru center coordinates to the directing group (e.g., pyridyl), enabling proximal C–H cleavage.

- Meta pathway : Bulky ligands distort the coordination sphere, favoring longer-range C–H abstraction.

Q. How can contradictions in polymerization data (e.g., living vs. uncontrolled radical mechanisms) be resolved?

Methodological Answer: Discrepancies arise from differences in initiating systems and chain-transfer agents :

Q. Table 2: Key Variables in Polymerization Control

| Variable | Living Polymerization | Uncontrolled Polymerization |

|---|---|---|

| Ligand | Triphenylphosphine | None or labile ligands |

| Co-catalyst | ZnCl₂ | Absent |

| Monomer | Methyl methacrylate | Styrene (high reactivity) |

| Termination | <5% | >30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。